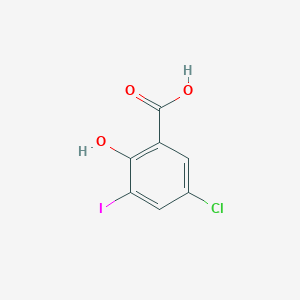
5-Chloro-2-hydroxy-3-iodobenzoic acid
概述
描述
5-Chloro-2-hydroxy-3-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, hydroxyl, and iodine substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-iodobenzoic acid typically involves the iodination of 5-chloro-2-hydroxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions: 5-Chloro-2-hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the hydroxyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones.
科学研究应用
5-Chloro-2-hydroxy-3-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and halogen substituents play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA, leading to its observed biological effects.
相似化合物的比较
- 2-Chloro-5-iodobenzoic acid
- 5-Iodosalicylic acid
- 2-Iodobenzoic acid
Comparison: 5-Chloro-2-hydroxy-3-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of both chlorine and iodine atoms can enhance its antimicrobial properties compared to compounds with only one halogen substituent.
属性
IUPAC Name |
5-chloro-2-hydroxy-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFVPSQQCQZHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
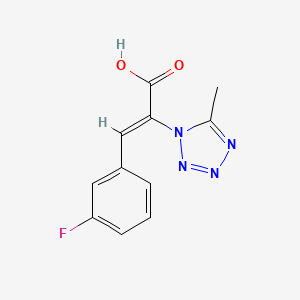
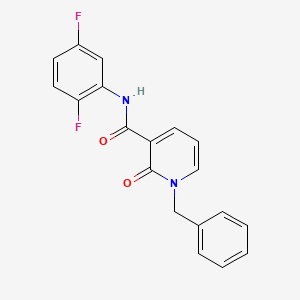
![7-Fluoro-2-methyl-3-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2700558.png)
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
![4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine](/img/structure/B2700560.png)
![benzyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2700561.png)
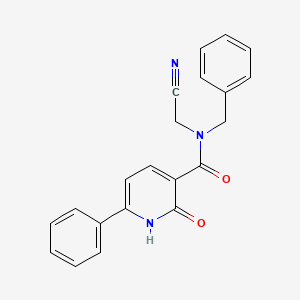
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2700564.png)
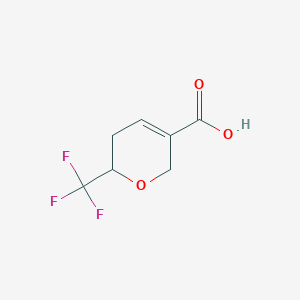
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2700569.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)
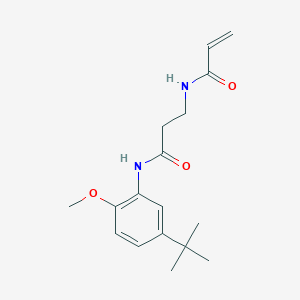
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)
![8-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)quinoline](/img/structure/B2700578.png)
